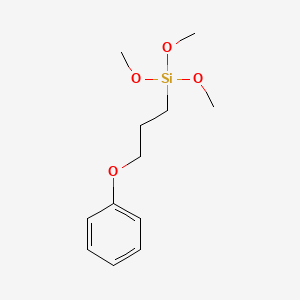

Trimethoxy(3-phenoxypropyl)silane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

61464-03-7 |

|---|---|

Molecular Formula |

C12H20O4Si |

Molecular Weight |

256.37 g/mol |

IUPAC Name |

trimethoxy(3-phenoxypropyl)silane |

InChI |

InChI=1S/C12H20O4Si/c1-13-17(14-2,15-3)11-7-10-16-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |

InChI Key |

VUHPZDVFOAYSLG-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](CCCOC1=CC=CC=C1)(OC)OC |

Origin of Product |

United States |

Advanced Applications of Trimethoxy 3 Phenoxypropyl Silane in Material Functionalization

Surface Modification of Inorganic Fillers and Nanoparticles

The functionalization of inorganic fillers and nanoparticles with silane (B1218182) coupling agents is a critical strategy for improving the performance of polymer composites. While specific research focusing solely on Trimethoxy(3-phenoxypropyl)silane is not abundant, the general principles of silane treatment offer insight into its potential role. The phenoxypropyl group of this silane suggests a compatibility with aromatic polymer matrices, while the trimethoxysilane group allows for covalent bonding with the hydroxyl groups present on the surface of many inorganic fillers.

Enhancement of Filler Dispersibility and Compatibility within Polymer Matrices

The primary goal of treating inorganic fillers with a silane like this compound is to modify the filler's surface from hydrophilic to hydrophobic. This change in surface chemistry is crucial for overcoming the inherent incompatibility between inorganic fillers (e.g., silica (B1680970), alumina) and non-polar or less polar polymer matrices. By creating a chemical bridge between the filler and the polymer, the silane coupling agent facilitates better dispersion of the filler particles, preventing agglomeration and leading to a more homogeneous composite material. The phenoxy group in this compound is expected to enhance compatibility with aromatic polymers such as epoxy resins and polyesters.

Tailoring Surface Energy and Wettability for Specific Interfacial Adhesion

The surface energy of a filler and its wettability by a polymer matrix are key determinants of interfacial adhesion. The application of this compound to a filler surface alters these properties. The non-polar phenoxypropyl group reduces the surface energy of the inorganic filler, making it more readily wetted by the liquid polymer resin during composite processing. This improved wetting leads to a stronger interface, which is essential for efficient stress transfer from the polymer matrix to the reinforcing filler.

Optimizing Silane Concentration for Surface Coverage and Functionalization Efficiency

The concentration of the silane coupling agent used for surface treatment is a critical parameter that dictates the effectiveness of the functionalization. An insufficient amount of silane will result in incomplete surface coverage, leaving exposed hydrophilic sites on the filler and leading to poor dispersion and adhesion. Conversely, an excessive amount of silane can lead to the formation of a thick, multi-layer silane coating on the filler surface, which can become a weak boundary layer within the composite, ultimately degrading its mechanical properties. The optimal concentration depends on the specific surface area of the filler and the desired degree of functionalization. While specific optimization studies for this compound are not widely published, research on similar silanes suggests that the ideal concentration is typically determined experimentally through characterization of the treated fillers and the resulting composite properties.

Development of High-Performance Polymer Composites

The use of silane coupling agents is instrumental in the development of high-performance polymer composites with enhanced mechanical and thermal properties.

Impact on Mechanical and Thermal Performance of Composite Systems

Research has demonstrated the potential of this compound in influencing the thermal properties of epoxy composites. In a study by Kim et al. (2017), a novel epoxy resin functionalized with alkoxysilyl groups, derived from the synthesis of this compound, was investigated for its effect on the coefficient of thermal expansion (CTE) of silica-filled composites. The formation of interfacial chemical bonding between the functionalized epoxy and the silica filler was found to be beneficial for the thermal properties of the composite. sci-hub.se

The study highlighted that an epoxy system with a trimethoxysilyl moiety could be challenging to control in terms of cure reaction rate, potentially leading to voids and brittleness in the cured product. sci-hub.se However, the principle of using such functionalized resins to enhance interfacial bonding and thereby improve thermal properties was established. The CTE of an epoxy composite is dependent on the filler concentration, shape, type, and the interfacial properties between the filler and the matrix. sci-hub.se

Below is a table summarizing the synthesis of this compound as described in the study:

| Reactants | Molar Ratio | Conditions | Product |

| Allyl phenyl ether, Trimethoxysilane, Platinum oxide | 1:1:0.02 | Anhydrous toluene, 85°C, 15h under argon | This compound |

Table 1: Synthesis of this compound. sci-hub.se

Further research is needed to fully elucidate the impact of this compound on a broader range of mechanical properties, such as tensile strength, flexural modulus, and impact resistance, across various polymer composite systems.

Strategies for Mitigating Agglomeration of Nanofillers in Composites

The agglomeration of nanofillers within a polymer matrix is a critical issue that can compromise the mechanical and thermal properties of the resulting composite material. Silane coupling agents are frequently employed to address this challenge by functionalizing the surface of the nanofillers, thereby improving their dispersion and interfacial adhesion with the polymer matrix.

The phenoxypropyl group of this compound could offer good compatibility with aromatic-based polymer matrices, such as epoxy resins, potentially leading to improved filler dispersion and enhanced composite properties. The trimethoxysilyl group would be expected to hydrolyze and form covalent bonds with the hydroxyl groups on the surface of inorganic fillers like silica. This covalent linkage would create a robust interface between the filler and the polymer matrix, preventing re-agglomeration of the nanoparticles during processing.

Design and Fabrication of Functional Coatings

The design and fabrication of functional coatings often rely on the ability of silanes to form thin, durable films that can alter the surface properties of a substrate.

Creation of Hydrophobic and Oleophobic Surfaces via Silane Coatings

The creation of hydrophobic and oleophobic surfaces is a significant area of materials science, with applications ranging from self-cleaning surfaces to anti-fouling coatings. The chemical structure of a silane's organic functional group is paramount in determining the wetting characteristics of the resulting coating.

There is no specific data in the surveyed literature on the use of this compound for creating hydrophobic or oleophobic surfaces. Generally, silanes with long-chain alkyl or fluoroalkyl groups are employed to achieve low surface energy and thus high contact angles with water and oils. The phenoxypropyl group is aromatic and moderately polar, which would not typically be expected to induce strong hydrophobicity or oleophobicity compared to non-polar aliphatic or fluorinated chains.

Role in Corrosion Protection Mechanisms on Metal Substrates

Silane-based coatings are widely used to protect metallic substrates from corrosion by forming a dense, cross-linked barrier layer that hinders the penetration of corrosive species such as water and ions.

Specific studies on the corrosion protection mechanisms of coatings derived from this compound on metal substrates are not available in the reviewed literature. However, the general mechanism would involve the hydrolysis of the trimethoxysilyl groups to form silanols, which then condense with hydroxyl groups on the metal surface to form stable M-O-Si bonds (where M is the metal). Further condensation between silanol groups would create a cross-linked polysiloxane network. The phenoxypropyl group could potentially enhance the barrier properties and adhesion to certain organic topcoats.

Integration into Sol-Gel Derived Thin Films for Hybrid Materials

The sol-gel process is a versatile method for creating thin films and hybrid materials with tailored properties. Organically modified silanes are key precursors in this process, allowing for the incorporation of organic functionalities into an inorganic silica network.

While the sol-gel process is a common application for silanes, there is a lack of specific research detailing the integration of this compound into sol-gel derived thin films for hybrid materials. In principle, this compound could be co-condensed with other silicon alkoxides, such as tetraethoxysilane (TEOS), to produce hybrid films. The phenoxypropyl group would be incorporated into the silica network, potentially modifying the film's mechanical, thermal, or optical properties.

Contributions to Sol-Gel Derived Hybrid Materials

Sol-gel derived hybrid materials combine the advantages of both organic and inorganic components at the molecular level. Silanes are critical for bridging the organic and inorganic phases.

Precursor Role in Organically Modified Silica (ORMOSIL) Synthesis

Organically Modified Silicas (ORMOSILs) are a class of hybrid materials synthesized through the sol-gel process, where an organic group is covalently bonded to the silica network. These materials have found applications in diverse fields due to their unique combination of properties.

There is no specific information in the surveyed literature regarding the use of this compound as a precursor in ORMOSIL synthesis. The synthesis of ORMOSILs typically involves the hydrolysis and co-condensation of an organoalkoxysilane with a tetraalkoxysilane. The properties of the resulting ORMOSIL are highly dependent on the nature of the organic functional group. The incorporation of the phenoxypropyl group from this compound would be expected to introduce aromatic character into the silica network, which could influence the material's refractive index, thermal stability, and interaction with other organic molecules.

Control of Network Structure and Porosity in Sol-Gel Systems

The integration of this compound into sol-gel systems provides a powerful lever for controlling the final material's network structure and porosity. The characteristics of the resulting gel—be it a dense, cross-linked solid or a highly porous aerogel—are dictated by the fundamental physics and chemistry of the sol-gel process, which involves the hydrolysis and condensation of silane precursors. The non-reactive organic substituent, in this case, the phenoxypropyl group, plays a critical role in modulating these reactions and the subsequent assembly of the silica network.

The sol-gel process for an organotrialkoxysilane like this compound begins with the hydrolysis of the methoxy groups (-OCH₃) to form reactive silanol groups (Si-OH). These silanols then undergo condensation reactions with each other or with remaining methoxy groups to form stable siloxane (Si-O-Si) bridges, which constitute the backbone of the inorganic network. The final porosity, including pore volume and size, is a direct consequence of the size and structure of the initial polymeric or particulate clusters formed during condensation, how these clusters aggregate to form a gel, and how the gel network collapses upon drying.

The phenoxypropyl substituent influences this process significantly through steric and electronic effects. The steric bulk of this group, compared to smaller alkyl groups like methyl or ethyl, can hinder the condensation process. This steric hindrance can slow down the rate of cross-linking, leading to the formation of less condensed, more open network structures. Depending on the processing conditions, this can result in materials with higher porosity. For example, studies on various organotrialkoxysilanes have shown that increasing the steric bulk of the organic group has a negative effect on the propensity to form highly crosslinked gels.

The nature of the final gel can range from transparent monolithic gels to opaque, colloidal materials, depending on the reaction conditions and the nature of the organic group. By carefully selecting catalysts (acidic or basic), the monomer-to-water ratio, and solvents, the hydrolysis and condensation rates can be precisely managed. This control allows for the tailoring of the network's architectural properties. For instance, a two-step acid-base catalyzed process is often employed to create homogeneous, low-density porous silicone materials, known as aerogels, from various organo-substituted alkoxysilanes. The presence of the bulky phenoxypropyl group can be leveraged in such systems to prevent the complete collapse of the pore structure during drying, facilitating the formation of materials with controlled porosity and high surface area, which are desirable for applications in catalysis and as separation media.

The table below summarizes the key factors influenced by the phenoxypropyl group in controlling the network structure and porosity of sol-gel systems.

| Factor | Influence of Phenoxypropyl Group | Resulting Structural Effect |

| Condensation Rate | Steric hindrance from the bulky group slows down the formation of Si-O-Si bonds. | Formation of more open, less densely cross-linked polymer networks. |

| Polymer Aggregation | The organic groups affect inter-particle forces and packing efficiency. | Can lead to the formation of fractal aggregates, which pack inefficiently, resulting in higher porosity. |

| Network Collapse | The rigidity and size of the group can provide structural support against capillary forces during drying. | Reduced shrinkage and preservation of pore volume, leading to higher final porosity. |

| Gel Morphology | Influences whether the system forms a clear, monolithic gel or a colloidal, opaque one. | Tailorable macroscopic properties of the final dried material (xerogel or aerogel). |

Non-Hydrolytic and Hydrolytic Sol-Gel Pathways Involving this compound Derivatives

The synthesis of hybrid materials from this compound and its derivatives can proceed through two distinct chemical routes: the conventional hydrolytic sol-gel (HSG) process and the non-hydrolytic sol-gel (NHSG) process. The choice of pathway dramatically influences reaction kinetics, precursor compatibility, and the homogeneity of the final material.

Hydrolytic Sol-Gel (HSG) Pathway

The hydrolytic pathway is the most common method for preparing silica-based materials. It involves the hydrolysis of alkoxide precursors in the presence of water, followed by polycondensation reactions. For a derivative like (3-glycidoxypropyl)trimethoxysilane (GPTMS), a widely studied analogue, the process is critically dependent on the pH of the reaction medium.

Hydrolysis: The trimethoxy groups (-Si(OCH₃)₃) react with water to form silanol groups (-Si(OH)₃) and methanol. This reaction can be catalyzed by either an acid or a base.

Condensation: The newly formed silanol groups react with each other (water condensation) or with unreacted methoxy groups (alcohol condensation) to form a network of siloxane (Si-O-Si) bonds.

A key challenge in the hydrolytic co-condensation of different precursors (e.g., an organosilane and a metal alkoxide like a titanium precursor) is the vast difference in their hydrolysis rates, which can lead to chemical inhomogeneity. Furthermore, for functional silanes, there can be competing reactions. In the case of GPTMS, the pH determines the kinetics of silica condensation versus the hydrolysis of the organic epoxy ring. Under slightly acidic conditions, epoxy ring opening is faster, whereas under basic conditions, silica condensation dominates. This principle allows for the tuning of the final material's properties by controlling which reaction proceeds first. The choice of catalyst, such as an amine (e.g., DABCO) versus a tin-based compound (e.g., DBTL), can also direct the formation of specific silica structures, like cage-like or ladder-like arrangements, respectively.

Non-Hydrolytic Sol-Gel (NHSG) Pathway

The non-hydrolytic sol-gel route avoids the use of water altogether. Instead, oxygen for the formation of the M-O-M' bridge is supplied by other reagents like alcohols, ethers, or the alkoxide precursors themselves. A well-established NHSG method is the alkyl halide elimination pathway, which involves the reaction between a metal chloride and a metal alkoxide.

For a this compound derivative, an NHSG synthesis could involve its reaction with a metal halide, such as aluminum chloride (AlCl₃). The reaction proceeds via the elimination of an alkyl chloride (e.g., methyl chloride), forming a Si-O-Al bond.

Reaction: R-Si(OCH₃)₃ + M-Clₓ → (R-Si(OCH₃)₂-O)ₓ-M + x CH₃Cl

The key advantages of the NHSG route are that the reactivity of different precursors is often leveled off, leading to much more homogeneous materials at the atomic scale. The reactions are typically slower and may require higher temperatures, but this allows for better kinetic control. Moreover, since the process is conducted in organic solvents with low surface tension, the pore collapse that plagues aqueous systems during drying is often avoided, resulting in highly porous materials without the need for supercritical drying. This pathway is particularly effective for creating hybrid materials where a uniform distribution of organic groups is essential.

The following table compares the key features of the hydrolytic and non-hydrolytic pathways.

| Feature | Hydrolytic Sol-Gel (HSG) | Non-Hydrolytic Sol-Gel (NHSG) |

| Oxygen Source | Water | Alkoxides, ethers, alcohols |

| Byproducts | Water, Alcohol | Alkyl halides, ethers, esters |

| Reaction Rates | Often very fast and difficult to control, especially with mixed precursors. | Generally slower, allowing for better kinetic control. |

| Homogeneity | Can be difficult to achieve with precursors of different reactivity. | Typically yields highly homogeneous materials. |

| Porosity | Often requires supercritical drying to create high-porosity aerogels. | Can produce highly porous materials with ambient pressure drying. |

| Surface Chemistry | Surfaces are typically covered in hydroxyl (-OH) groups. | Surfaces are covered with organic or halide groups. |

Integration in Advanced Functional Systems

Surface Functionalization for Photoactive Materials and Controlled Release Mechanisms

This compound and its derivatives are highly effective agents for the surface functionalization of materials used in photoactive systems and controlled release applications. The silane's dual chemical nature—a hydrolyzable trimethoxysilyl head and a stable phenoxypropyl tail—allows it to act as a molecular bridge, covalently bonding inorganic substrates to organic functional layers.

In the realm of photoactive materials , such as luminescent solar concentrators or optical biosensors, surface modification is crucial for performance and stability. Organosilanes are used to functionalize transparent conductive oxides like indium tin oxide (ITO) or glass surfaces. The process involves the hydrolysis of the silane's methoxy groups, which then condense with hydroxyl groups on the substrate surface to form a stable, covalent Si-O-Substrate bond. This creates a robust self-assembled monolayer (or a thin polymer network) that presents the organic functionality—in this case, the phenoxypropyl group—outward from the surface. The aromatic phenoxy group can enhance compatibility with subsequent organic photoactive layers, such as conjugated polymers or dye molecules, improving adhesion and charge transfer at the interface. For example, the related silane (3-glycidoxypropyl)trimethoxysilane (GPTMS) has been used to functionalize ITO electrodes for electrochemical biosensing, where it forms a stable coating that acts as an electronic barrier and a platform for attaching biorecognition molecules.

For controlled release mechanisms , particularly in drug delivery, this compound can be used to modify the surface of porous host materials like mesoporous silica nanoparticles (MSNs). These materials have a high surface area and large pore volume, making them ideal carriers for therapeutic agents. Functionalization of the silica surface and pore walls with the silane can alter the surface chemistry from hydrophilic (silanol groups) to more hydrophobic or aromatic. This modification serves several purposes:

Modulating Drug Loading: The phenoxypropyl-functionalized surface can have a higher affinity for specific drug molecules through hydrophobic or π-π stacking interactions, potentially increasing the loading capacity.

Controlling Release Kinetics: The functional layer can act as a "gatekeeper," slowing the diffusion of the drug out of the pores. The release rate can be tuned by controlling the density of the silane on the surface. Studies using silanes like GPTMS and 3-mercaptopropyl-trimethoxysilane (MPTMS) on mesoporous materials have shown that the nature of the functional group directly influences the drug adsorption mechanism and subsequent release kinetics. In some cases, the release profile can be switched from a rapid burst to a sustained, zero-order release, which is highly desirable for long-acting therapeutic formulations.

Role in Modifying Surfaces for Electronic Devices (e.g., OECTs)

In the field of organic bioelectronics, this compound derivatives, particularly (3-glycidoxypropyl)trimethoxysilane (GPTMS, also known as GOPS), play a vital role in modifying device surfaces to enhance performance and stability. This is especially true for Organic Electrochemical Transistors (OECTs), which are key components in biosensors and neural interfaces due to their ability to transduce ionic signals in aqueous biological environments into electronic signals.

OECTs are commonly fabricated using the conducting polymer blend poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS). A major challenge is ensuring the stability and adhesion of the water-based PEDOT:PSS film to the underlying device substrate (often silicon dioxide or glass) when operating in an aqueous environment. GPTMS is used as a cross-linker and adhesion promoter. Traditionally, it was blended directly into the PEDOT:PSS dispersion before deposition. However, recent research has shown that a superior method is to use GPTMS to functionalize the substrate surface before the PEDOT:PSS is applied.

In this surface-first approach, the substrate is treated with a dilute GPTMS solution. The silane hydrolyzes and forms a stable, self-assembled monolayer covalently bonded to the substrate, with its reactive epoxy groups oriented outwards. When the PEDOT:PSS film is subsequently spin-coated, it adheres strongly to this functionalized surface. This method has been shown to yield significant improvements in device performance compared to the blending approach.

Key benefits of using this compound derivatives for surface modification in OECTs include:

Enhanced Electronic Performance: By keeping the silane out of the bulk PEDOT:PSS film, the morphology and phase separation of the conducting polymer are not disrupted. This leads to significantly higher electronic conductivity, volumetric capacitance, and mobility-capacitance product, which are critical metrics for OECT performance.

Improved Adhesion and Stability: The covalent linkage between the substrate and the silane monolayer provides a robust foundation for the PEDOT:PSS film, preventing delamination during long-term operation in aqueous electrolytes.

Biocompatibility: Silane-functionalized surfaces can be used to create biocompatible interfaces, which is essential for devices that interact with living cells, such as neurons. Silanization has been shown to be an effective method for modifying both insulating oxides and metal electrodes (like platinum) in a single step, facilitating the growth of cells and improving cell-chip coupling.

The table below details the performance enhancement in OECTs achieved by using surface functionalization with a silane derivative (GPTMS/GOPS) compared to blending it into the polymer film.

| Performance Metric | Blended Film (PEDOT:PSS + 1% GOPS) | Surface Functionalized Film (GOPS Monolayer) | Improvement Factor |

| Volumetric Capacitance (C) | 30 ± 1 F cm⁻³ | 109 ± 5 F cm⁻³ | ~3.6x |

| Mobility-Capacitance (µC) | 129 ± 11 F cm⁻¹ V⁻¹ s⁻¹ | 406 ± 39 F cm⁻¹ V⁻¹ s⁻¹ | ~3.1x |

| Data derived from studies on (3-glycidoxypropyl)trimethoxysilane (GOPS). |

Advanced Characterization Techniques in Trimethoxy 3 Phenoxypropyl Silane Research

Spectroscopic Analysis of Reaction Pathways and Bonding

Spectroscopic techniques are fundamental in providing detailed insights into the molecular structure and chemical transformations of Trimethoxy(3-phenoxypropyl)silane.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Modifications and Silane (B1218182) Grafting

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the chemical modifications involving this compound, particularly its hydrolysis, condensation, and grafting onto various substrates. The hydrolysis of the trimethoxysilyl group, a crucial first step in many applications, can be tracked by the disappearance of the characteristic Si-O-CH₃ stretching vibrations and the appearance of broad absorption bands corresponding to Si-OH groups.

Subsequent condensation reactions, leading to the formation of a polysiloxane network (Si-O-Si), are evidenced by the emergence of strong absorption bands typically in the 1000-1100 cm⁻¹ region. When this compound is grafted onto a surface, FTIR can confirm the successful modification by identifying the characteristic peaks of the phenoxypropyl group, such as the aromatic C-H and C=C stretching vibrations, alongside the Si-O-Si network bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the chemical structure of this compound and its reaction products.

¹H NMR: Proton NMR is instrumental in confirming the synthesis of the molecule. For instance, in the synthesis of a related alkoxysilyl-functionalized epoxy resin, the disappearance of peaks corresponding to the allyl group (δ= 4.93-5.01 ppm and δ=5.84-5.95 ppm) and the appearance of new peaks for the propyl chain attached to the silicon atom (δ=0.54 ppm, δ=1.53-1.64 ppm, and δ=2.52-2.55 ppm) confirm the successful hydrosilylation reaction. sci-hub.se

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing detailed information about the carbon skeleton of the molecule, confirming the presence of the phenoxy and propyl groups, as well as the methoxy groups attached to the silicon atom.

²⁹Si NMR: Silicon-29 NMR is particularly valuable for studying the condensation state of the silane. It can distinguish between different silicon species, such as T⁰ (monomeric silane), T¹ (one Si-O-Si bond), T² (two Si-O-Si bonds), and T³ (a fully condensed three-dimensional network). This information is critical for understanding the degree of cross-linking in materials modified with this compound.

UV-Vis Absorption and Emission Spectroscopy for Optical Properties of Functionalized Systems

UV-Vis spectroscopy is employed to investigate the optical properties of materials functionalized with this compound. The phenoxy group in the silane imparts specific UV absorption characteristics. Changes in the absorption or emission spectra of a system upon incorporation of the silane can indicate successful functionalization and may reveal interactions between the silane and the host material. This is particularly relevant in the development of coatings and composites where optical transparency or specific light-absorbing properties are desired.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Bonding States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the outermost layers of a material. When this compound is used as a surface modification agent, XPS can confirm its presence by detecting the characteristic Si 2p, O 1s, and C 1s core level signals. High-resolution scans of these peaks can provide information about the chemical environment of the atoms, for example, distinguishing between Si-O-C bonds in the unhydrolyzed silane and Si-O-Si bonds in the condensed siloxane layer.

Morphological and Microstructural Characterization

Microscopic techniques are essential for visualizing the effects of this compound on the surface morphology and internal structure of materials.

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Particle Aggregation

Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing the effects of this compound at the nanoscale. nih.govillinois.edu This high-resolution imaging technique allows researchers to directly observe the distribution and morphology of nanoparticles within a matrix, and to assess the extent of particle aggregation or dispersion after surface modification with the silane.

In typical applications, nanoparticles such as silica (B1680970) or metal oxides are treated with this compound to improve their compatibility with a polymer matrix. TEM analysis can confirm the successful modification by revealing changes in the particle-matrix interface. For instance, studies on similar organosilanes have shown that effective surface treatment leads to a more uniform distribution of nanoparticles and a reduction in the size and number of aggregates. researchgate.netresearchgate.net TEM images can verify the nanoscale distribution of particles, often showing a more homogeneous dispersion post-modification. researchgate.net In some cases, a distinct, uniform polymer brush or coating layer around the individual nanoparticles can be visualized, providing direct evidence of the silane's role in preventing agglomeration. researchgate.net Time-resolved TEM techniques can even be employed to study the dynamic evolution of these nanoscale structures in real-time. nih.gov

Key Findings from TEM Analysis:

Dispersion: Untreated nanoparticles often form large, micron-sized agglomerates in a polymer matrix. After modification with a silane like this compound, TEM micrographs typically show a significant improvement in dispersion, with particles being more evenly distributed.

Interfacial Coating: High-magnification TEM can sometimes resolve the thin layer of the hydrolyzed silane and subsequent polymer interaction on the nanoparticle surface, confirming the "coupling" mechanism.

Aggregation Reduction: Quantitative analysis of TEM images can measure the average particle and aggregate size, providing statistical evidence of the silane's effectiveness in preventing particle clustering. For example, analysis may show a shift from large, multi-particle aggregates to smaller, well-separated primary particles.

X-ray Diffraction (XRD) for Crystallinity and Phase Analysis in Modified Materials

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. In the context of this compound research, XRD is employed to determine how the addition of the silane, or silane-modified fillers, affects the crystallinity and phase composition of a composite material. scispace.comresearchgate.net

When this compound is used to treat an amorphous filler like fumed silica before its incorporation into a semi-crystalline polymer, XRD patterns are monitored for several changes. The analysis can reveal:

Changes in Polymer Crystallinity: The broad amorphous halo of the silica and the characteristic sharp peaks of the polymer can be distinguished. The presence of the silane-modified silica might alter the polymer's crystallization behavior, which can be quantified by changes in the intensity and width of the diffraction peaks.

Filler's Amorphous Nature: The XRD pattern of the silane-modified filler itself is analyzed to confirm that the treatment process does not induce crystallization. Typically, silane-treated amorphous silica will continue to show a broad halo, indicating its non-crystalline nature is preserved. researchgate.net

Absence of New Crystalline Phases: XRD analysis confirms that no new crystalline phases are formed due to reactions between the silane, the filler, and the matrix.

In studies involving nano-silica modified with similar trimethoxy silanes, XRD results have shown that the functionalization process can lead to subtle changes in the broad peaks associated with the amorphous structure. scispace.com For instance, an increase in the calculated crystallite size of a substrate after silanization can sometimes be interpreted as an indicator of a more ordered or effectively functionalized surface. scispace.com

Below is a representative table illustrating typical XRD data for a polymer composite.

Interactive Table: XRD Analysis of Polypropylene/Silica Composites

| Sample | Peak Position (2θ) | Peak Intensity (a.u.) | FWHM (°) | Crystallinity (%) |

| Neat Polypropylene | 14.1, 16.9, 18.6 | 5200, 6800, 4500 | 0.35, 0.32, 0.38 | 45 |

| PP + 5% Untreated Silica | 14.1, 16.9, 18.6 | 5150, 6750, 4480 | 0.36, 0.33, 0.39 | 44 |

| PP + 5% Silane-Treated Silica | 14.2, 17.0, 18.7 | 5400, 7100, 4700 | 0.33, 0.30, 0.36 | 48 |

FWHM: Full Width at Half Maximum; a narrower FWHM can indicate larger crystallite size or lower microstrain.

Thermal and Thermogravimetric Analysis for Material Stability and Grafting Efficiency

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are essential for evaluating the thermal stability of materials modified with this compound and for quantifying the amount of silane grafted onto a substrate's surface. scispace.comncsu.edu

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. When a substrate (e.g., silica nanoparticles, glass fibers) is treated with this compound, a TGA scan can reveal several distinct weight loss stages:

Initial Weight Loss: Typically below 150°C, corresponding to the evaporation of adsorbed water and solvents.

Silane Decomposition: A weight loss step at higher temperatures (e.g., 200-500°C) corresponds to the thermal decomposition of the grafted organic phenoxypropyl groups from the silane. The magnitude of this weight loss is directly proportional to the grafting efficiency. scispace.com

Substrate Decomposition: At very high temperatures, the inorganic substrate itself may begin to decompose.

By comparing the TGA curves of treated and untreated substrates, the percentage of grafted silane can be calculated. Furthermore, the onset temperature of decomposition is a key indicator of the material's thermal stability. An effective silane treatment can enhance the thermal stability of a composite by improving the interfacial adhesion between the filler and the matrix, thereby restricting the thermal motion of the polymer chains at the interface. researchgate.netncsu.edu

Interactive Table: TGA Data for Silane-Modified Silica Nanoparticles

| Sample | Onset Decomposition Temp. (°C) | Weight Loss at 600°C (%) | Grafted Silane (%) |

| Untreated SiO₂ | N/A | 2.1 | 0 |

| SiO₂ + 5% Silane | 310 | 6.5 | 4.4 |

| SiO₂ + 10% Silane | 315 | 10.8 | 8.7 |

Grafted Silane (%) is calculated by subtracting the weight loss of the untreated sample from the treated sample.

Rheological and Mechanical Property Evaluation in Modified Systems

The incorporation of this compound as a coupling agent significantly influences the rheological (flow) and mechanical properties of composite materials.

Rheological Evaluation: Rheology studies how materials deform and flow. In polymer composites, the viscosity, storage modulus (G'), and loss modulus (G'') are critical parameters. The use of this compound to treat fillers generally leads to better dispersion and reduced particle agglomeration, which lowers the viscosity of the composite melt, making it easier to process. nih.gov Improved interfacial adhesion can also enhance the storage modulus, indicating a more solid-like, elastic behavior and a stronger network structure between the filler and the polymer matrix. researchgate.net

Mechanical Property Evaluation: The primary goal of using a coupling agent is often to enhance the mechanical strength of a composite. Standard tests like tensile, flexural, and impact strength are performed to quantify these improvements. The silane creates a durable bond between the inorganic filler and the organic polymer, allowing for efficient stress transfer from the matrix to the stronger filler. This results in significant increases in properties such as tensile strength, tensile modulus, and flexural strength. mdpi.comresearchgate.net

Interactive Table: Mechanical Properties of a Polymer Composite

| Property | Neat Polymer | Polymer + 20% Untreated Filler | Polymer + 20% Silane-Treated Filler |

| Tensile Strength (MPa) | 30 | 32 | 45 |

| Tensile Modulus (GPa) | 1.5 | 2.5 | 3.5 |

| Flexural Strength (MPa) | 50 | 55 | 75 |

| Impact Strength (kJ/m²) | 5 | 4 | 8 |

Surface Wettability and Adhesion Measurements (e.g., Contact Angle, Pull-Off Tests)

The modification of a surface with this compound profoundly alters its surface energy and, consequently, its wettability and adhesion characteristics.

Surface Wettability and Contact Angle: Wettability describes the ability of a liquid to maintain contact with a solid surface. It is quantified by measuring the contact angle of a liquid droplet (typically water) on the surface. nih.gov The phenoxypropyl group in the silane is organic and relatively nonpolar compared to a hydroxyl-rich inorganic surface (like glass or silica). Therefore, treatment with this silane typically transforms a hydrophilic surface (low water contact angle) into a more hydrophobic one (high water contact angle). researchgate.netrsc.org This change is a clear indicator of a successful and uniform surface modification. The magnitude of the increase in the contact angle can be correlated with the density of the grafted silane layer. researchgate.net

Adhesion Measurements: The improved interfacial bonding provided by the silane is directly measured using adhesion tests. The pull-off test (as described in standards like ASTM D4541) is a common method. elcometerusa.com In this test, a metal dolly is glued to the surface of a coating or composite. youtube.com A specialized tester then applies a perpendicular force to pull the dolly off, and the force required for detachment is recorded as the adhesion strength. researchgate.net In systems where this compound is used as an adhesion promoter, the pull-off strength is expected to increase significantly. researchgate.net Analysis of the failure mode (e.g., adhesive failure at the interface vs. cohesive failure within the material) also provides crucial insight into the effectiveness of the interfacial bond. researchgate.net

Interactive Table: Surface Properties of a Modified Glass Substrate

| Treatment | Water Contact Angle (°) | Surface Energy (mN/m) | Pull-Off Adhesion Strength (MPa) |

| Untreated Glass | 25 | 72 | 2.5 |

| Glass + Silane Treatment | 85 | 40 | 5.8 |

Q & A

Basic: What analytical techniques are recommended for characterizing Trimethoxy(3-phenoxypropyl)silane’s purity and structural integrity?

Methodological Answer:

Purity and structural validation require a combination of gas chromatography (GC) for quantifying organic impurities (e.g., residual methoxy groups or hydrolysis byproducts) and nuclear magnetic resonance (NMR) spectroscopy to confirm the integrity of the phenoxypropyl and trimethoxy groups. Fourier-transform infrared (FTIR) spectroscopy can identify functional groups (e.g., Si-O-C stretches at ~1080 cm⁻¹). For advanced characterization, mass spectrometry (MS) or elemental analysis verifies molecular weight and composition. Ensure anhydrous conditions during sample preparation to avoid hydrolysis artifacts .

Basic: What safety protocols are critical when handling this compound in laboratories?

Methodological Answer:

Use chemical-resistant gloves (nitrile or neoprene) and a full-body protective suit to prevent skin contact, as silanes can hydrolyze into irritants . Work in a fume hood to avoid inhalation of volatile methoxy groups. In case of spills, avoid water to prevent exothermic hydrolysis; instead, use dry sand or soda ash for containment . Store in airtight containers under inert gas (e.g., argon) to minimize moisture ingress .

Advanced: How can silanization efficiency of this compound on oxide surfaces be optimized?

Methodological Answer:

Optimization involves adjusting the silane concentration, solvent polarity, and reaction time. For SiO₂ nanoparticles, demonstrated that a 5 wt% silane concentration in toluene under reflux (110°C, 24 hrs) maximizes grafting density. Pre-treatment of substrates with plasma or acid (e.g., piranha solution) enhances surface hydroxyl density, improving covalent bonding. Post-silanization curing at 80–120°C for 1–2 hours ensures crosslinking .

Advanced: What strategies mitigate premature hydrolysis during storage of this compound?

Methodological Answer:

Premature hydrolysis is minimized by storing the compound in moisture-free environments using desiccants (e.g., molecular sieves) and inert gas purging. Ampoule sealing under vacuum or nitrogen atmosphere is recommended. For long-term stability, monitor water content via Karl Fischer titration and avoid exposure to humid air during aliquoting .

Basic: Which solvents are compatible with this compound for solution-based applications?

Methodological Answer:

Anhydrous aprotic solvents like toluene, tetrahydrofuran (THF), or dichloromethane are ideal due to their low polarity, which reduces silane self-condensation. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis. Solvent choice should align with substrate compatibility; for example, THF is suitable for polymer matrices, while toluene is preferred for inorganic oxides .

Advanced: How do reaction conditions (temperature, catalysts) influence the grafting density of this compound?

Methodological Answer:

Elevated temperatures (80–120°C) accelerate silane activation but risk thermal decomposition. Catalysts like triethylamine (0.1–1 mol%) can enhance reaction rates by scavenging HCl from hydrolysis byproducts. Design of Experiments (DOE) frameworks are recommended to balance variables: e.g., a 2³ factorial design testing temperature (60–120°C), catalyst concentration (0–1%), and reaction time (12–48 hrs) .

Basic: What impurities commonly arise during synthesis, and how are they quantified?

Methodological Answer:

Common impurities include unreacted chloropropyl precursors (if synthesized via chlorosilane routes), methoxy hydrolysis byproducts (e.g., silanols), and oligomers. GC-MS identifies volatile impurities, while ²⁹Si NMR detects silanol condensation. Quantitative GC with internal standards (e.g., n-dodecane) provides precise impurity profiling .

Advanced: How can discrepancies in reported contact angle measurements post-silanization be resolved?

Methodological Answer:

Discrepancies often stem from substrate pretreatment variability or measurement conditions. Standardize substrate cleaning (e.g., UV-ozone vs. plasma), humidity control (40–60% RH), and contact angle method (sessile drop vs. dynamic Wilhelmy plate). Cross-validate with X-ray photoelectron spectroscopy (XPS) to quantify surface Si content, ensuring consistent grafting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.